

what is the structure of 5'-dAMPS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-dAMPS

Cat. No.: B15589164

[Get Quote](#)

An In-depth Technical Guide to the Core Structure and Biological Relevance of 5'-dAMPS

This guide provides a detailed overview of 2'-deoxyadenosine 5'-O-monophosphorothioate (**5'-dAMPS**), a crucial analog of the naturally occurring deoxyadenosine monophosphate (dAMP). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structure, properties, and potential biological roles of **5'-dAMPS**, supported by relevant experimental methodologies.

Core Structure of 5'-dAMPS

5'-dAMPS is a structurally modified nucleotide. It is an analog of 2'-deoxyadenosine 5'-monophosphate (dAMP), a fundamental monomeric unit of DNA. The defining feature of **5'-dAMPS** is the substitution of one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom, forming a phosphorothioate linkage. This modification significantly alters the molecule's chemical properties, particularly its susceptibility to enzymatic cleavage by nucleases, rendering it more stable in biological systems.

The core structure consists of three key components:

- Adenine: A purine nucleobase.
- Deoxyribose: A five-carbon sugar where the hydroxyl group at the 2' position is replaced by a hydrogen atom.
- 5'-Thiophosphate Group: A phosphate group attached to the 5' carbon of the deoxyribose sugar, with one oxygen atom replaced by a sulfur atom.

Figure 1: Schematic diagram of the core components of **5'-dAMPS**.

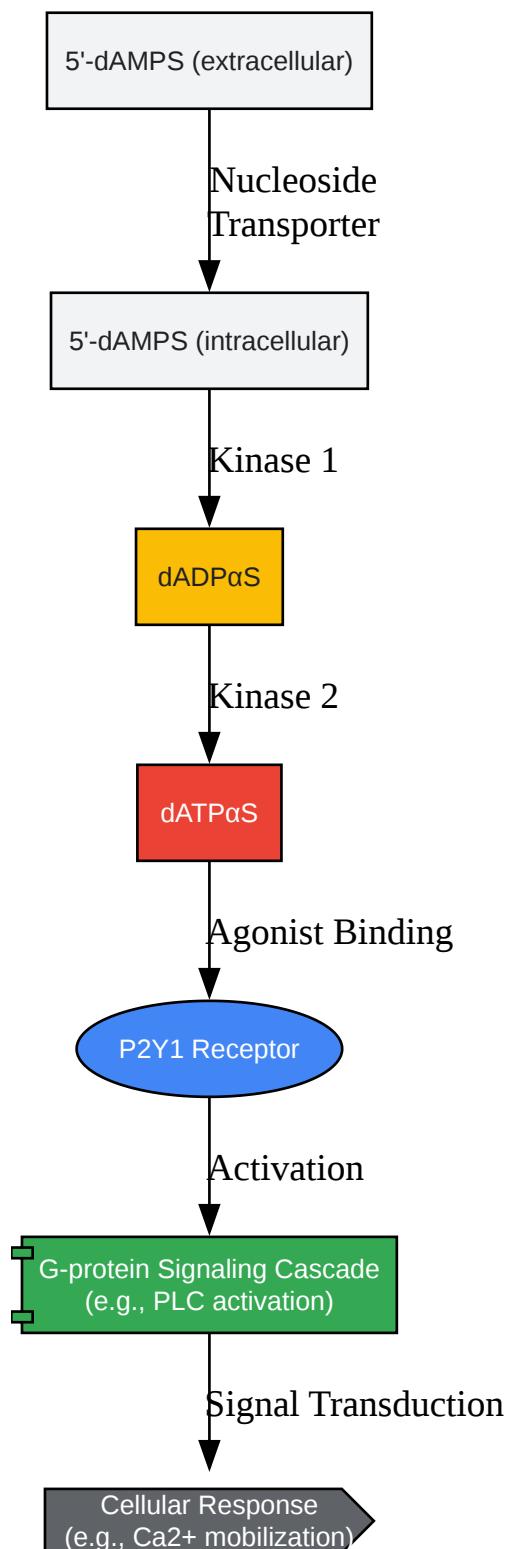
Physicochemical Properties

The introduction of a sulfur atom in the phosphate moiety imparts distinct physicochemical properties to **5'-dAMPS** compared to its natural counterpart, dAMP. These differences are critical for its biological stability and function.

Property	5'-dAMPS (2'-Deoxyadenosine 5'-O-thiophosphate)	5'-dAMP (2'-Deoxyadenosine 5'-monophosphate)
Molecular Formula	C10H14N5O5PS[1]	C10H14N5O6P[2][3][4]
Molecular Weight	347.29 g/mol [1][5]	331.22 g/mol [2][4][6]

Biological Significance and Potential Signaling Pathways

5'-dAMPS serves as a valuable tool in biochemical and pharmacological research due to its enhanced stability against phosphatases. It is recognized as a potential substrate, competitive inhibitor, or regulator for enzymes that normally interact with dAMP.[5]

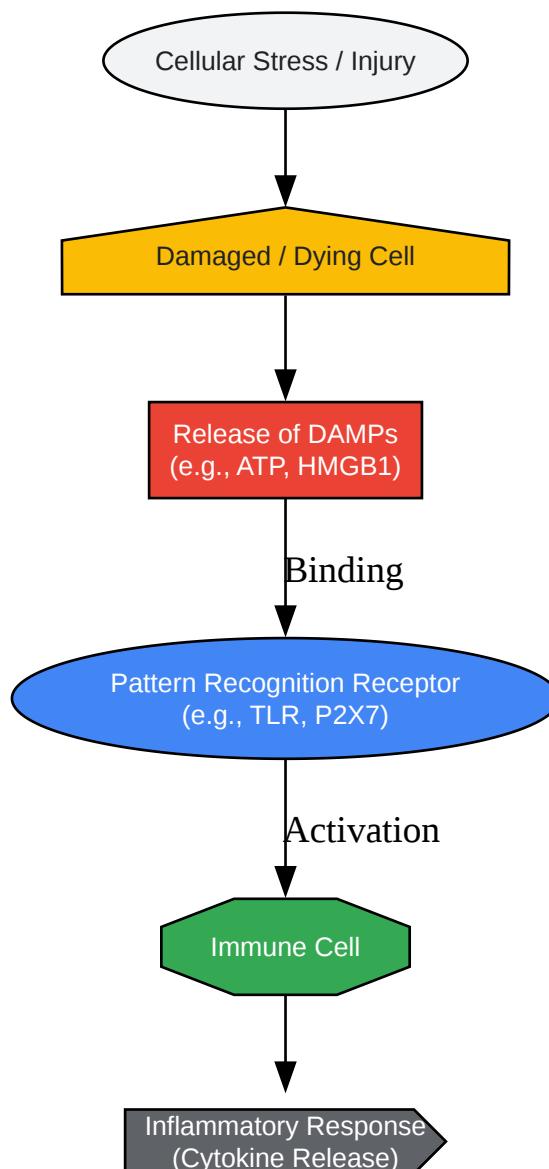

Role as an Enzyme Modulator

The primary biological relevance of **5'-dAMPS** lies in its ability to mimic dAMP and interact with various enzymes involved in nucleic acid metabolism, such as kinases and polymerases. By replacing a phosphate oxygen with sulfur, the electronic properties of the phosphate group are altered, which can affect the rates of enzymatic reactions.

Potential Involvement in Purinergic Signaling

While **5'-dAMPS** is a monophosphate, its intracellular phosphorylation can lead to the formation of di- and triphosphate analogs, such as 2'-deoxyadenosine 5'-(α -thio)triphosphate (dATP α S). dATP α S has been identified as a partial agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor involved in a multitude of physiological processes, including platelet

aggregation and neurotransmission.[3] This suggests that **5'-dAMPS**, upon intracellular conversion, could potentially modulate purinergic signaling pathways.



[Click to download full resolution via product page](#)

Figure 2: Potential metabolic fate and signaling of **5'-dAMPS** via P2Y1 receptor.

Distinction from Damage-Associated Molecular Patterns (DAMPs)

It is crucial to distinguish the molecule **5'-dAMPS** from the acronym DAMPs, which stands for Damage-Associated Molecular Patterns. DAMPs are endogenous molecules released from damaged or dying cells that trigger a non-infectious inflammatory response.[\[1\]](#) While some nucleotides, like extracellular ATP, are recognized as DAMPs that activate pattern recognition receptors (PRRs) like TLRs and P2X7, there is currently no direct evidence to classify **5'-dAMPS** as a DAMP.[\[7\]](#)

[Click to download full resolution via product page](#)

Figure 3: Generalized signaling pathway for Damage-Associated Molecular Patterns (DAMPs).

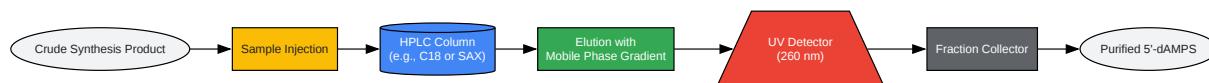
Experimental Protocols and Methodologies

The study of **5'-dAMPS** involves its chemical or enzymatic synthesis, purification, and subsequent use in various biological assays.

Synthesis of 5'-dAMPS

Chemical synthesis of nucleotide analogs like **5'-dAMPS** typically involves the phosphorylation of the corresponding protected nucleoside at the 5'-hydroxyl position. A common approach is the "one-pot, three-step" strategy which can be adapted for thiophosphorylation.

Protocol Outline:


- Monothiophosphorylation: A protected 2'-deoxyadenosine is reacted with a thiophosphorylating agent (e.g., thiophosphoryl chloride) in an organic solvent.
- Reaction with Pyrophosphate: The resulting intermediate is then reacted with a pyrophosphate salt to form the thiotriphosphate analog. For monothiophosphate, this step is modified or bypassed.
- Hydrolysis and Deprotection: The reaction mixture is hydrolyzed, and all protecting groups are removed to yield the final **5'-dAMPS** product.^[8]

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of **5'-dAMPS** from the synthesis reaction mixture is essential to remove unreacted starting materials and by-products. Anion-exchange and reversed-phase HPLC are the most common methods.

General HPLC Protocol:

- Column: A C18 reversed-phase column or a strong anion-exchange (SAX) column.
- Mobile Phase: A gradient of a low-concentration phosphate buffer and an organic solvent like acetonitrile is typically used for reversed-phase HPLC. For anion-exchange, a salt gradient (e.g., NaCl or ammonium bicarbonate) is employed.
- Detection: UV absorbance is monitored at approximately 260 nm, the absorbance maximum for adenine.
- Fraction Collection: Fractions corresponding to the **5'-dAMPS** peak are collected, pooled, and lyophilized.^[9]

[Click to download full resolution via product page](#)

Figure 4: General experimental workflow for the purification of **5'-dAMPS** by HPLC.

Enzymatic Assays

To investigate the interaction of **5'-dAMPS** with target enzymes, various kinetic assays can be performed. These assays typically measure the rate of product formation or substrate depletion over time.

Example: Kinase Activity Assay

- Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a phosphate donor (like ATP), and MgCl₂.
- Initiation of Reaction: The reaction is initiated by adding **5'-dAMPS** (as the substrate).
- Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched (e.g., by adding EDTA or by heat inactivation).
- Product Quantification: The formation of the phosphorylated product (dADP α S) is quantified using methods such as HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
- Kinetic Parameter Determination: The initial reaction rates at various substrate concentrations are used to determine kinetic parameters like Km and V_{max}.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Damage-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 2. Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An examination of deoxyadenosine 5'(alpha-thio)triphosphate as a ligand to define P2Y receptors and its selectivity as a low potency partial agonist of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of 2'-deoxynucleotide 5'-triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of activities that interfere with the enzymatic assay of deoxyribonucleoside 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem Mass Spectrometry Enzyme Assays for Multiplex Detection of 10-Mucopolysaccharidoses in Dried Blood Spots and Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the structure of 5'-dAMPS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589164#what-is-the-structure-of-5-damps>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com